2-Cyclododecylpropan-1-ol

Enantiomeric odor discrimination Head-to-head olfactory comparison Chiral fragrance ingredients

2-Cyclododecylpropan-1-ol, also known as Hydroxyambran or cyclododecaneethanol, β-methyl-, is a synthetic macrocyclic alcohol of the woody-amber-musk odor family. It is manufactured and supplied as a racemic mixture, though its individual enantiomers, particularly the highly potent (−)-enantiomer and the virtually odorless, fixative-active (+)-enantiomer, represent key differentiators within this fragrance class.

Molecular Formula C15H30O
Molecular Weight 226.4 g/mol
CAS No. 118562-73-5
Cat. No. B040504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclododecylpropan-1-ol
CAS118562-73-5
Molecular FormulaC15H30O
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESCC(CO)C1CCCCCCCCCCC1
InChIInChI=1S/C15H30O/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3
InChIKeyWKHTUDYDJUHYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclododecylpropan-1-ol (CAS 118562-73-5) for Procurement: A Woody-Amber Specialty Ingredient with Defined Safety and Performance Profile


2-Cyclododecylpropan-1-ol, also known as Hydroxyambran or cyclododecaneethanol, β-methyl-, is a synthetic macrocyclic alcohol of the woody-amber-musk odor family [1]. It is manufactured and supplied as a racemic mixture, though its individual enantiomers, particularly the highly potent (−)-enantiomer and the virtually odorless, fixative-active (+)-enantiomer, represent key differentiators within this fragrance class [2]. The compound has undergone a complete RIFM safety assessment, clearing all human health and environmental endpoints, and is classified as a Cramer Class I (low toxicity) material [3]. Its low worldwide volume of use (1-10 metric tons per year) distinguishes it as a high-value specialty ingredient for fine fragrance and functional perfumery [3].

2-Cyclododecylpropan-1-ol Procurement: Why In-Class Analogs Cannot Simply Be Interchanged


The woody-amber fragrance category is populated with several cyclododecyl derivatives and acetals, such as formaldehyde cyclododecyl ethyl acetal (Boisambrene Forte/Amberwood F), but these compounds are not interchangeable with 2-cyclododecylpropan-1-ol. Direct substitution is invalidated by substantial differences in stereochemical performance, physicochemical properties, and safety profiles. The unique chiral nature of 2-cyclododecylpropan-1-ol allows for distinct olfactory tuning between its enantiomers—a feature absent in structurally similar acetal competitors. Furthermore, the compound's vastly lower production volume and Cramer Class I safety designation position it as a specialized ingredient for high-value formulations, as opposed to high-volume, less differentiated alternatives. The quantitative evidence below demonstrates that performance, stability, and environmental fate are measurably distinct across these commonly conflated materials.

Evidence Guide for 2-Cyclododecylpropan-1-ol: Quantifiable Differentiation Versus Comparators


Olfactory Potency: Enantiomer-Specific Activity Versus Racemate and Achiral Analogs

The (−)-enantiomer of 2-cyclododecylpropan-1-ol possesses a considerably stronger odor than the racemic mixture, while the (+)-enantiomer is virtually odorless and functions uniquely as a fixative. This complete olfactory discrimination between enantiomers is an extremely rare phenomenon for simple molecules with a single chiral center and is not replicated in achiral woody-amber competitors such as formaldehyde cyclododecyl ethyl acetal (Boisambrene Forte) [1].

Enantiomeric odor discrimination Head-to-head olfactory comparison Chiral fragrance ingredients

Toxicological Safety Profile: Cramer Class I Classification Versus Higher-Risk Analogs

2-Cyclododecylpropan-1-ol is assigned a Cramer Class I (low toxicity) classification, indicating a low probability of systemic toxic effects. Its RIFM safety assessment confirmed no genotoxicity concern. In contrast, the acetal comparator formaldehyde cyclododecyl ethyl acetal releases formaldehyde upon hydrolysis, a known genotoxic and sensitizing agent, and while its overall safety assessment is also cleared via TTC, the potential for formaldehyde release under specific pH conditions presents an additional risk vector [1][2][3].

Cramer classification comparison fragrance ingredient safety genotoxicity assessment

Production Volume as a Specialization Indicator: Niche Ingredient Versus High-Volume Commodity

The worldwide volume of use for 2-cyclododecylpropan-1-ol falls within the 1–10 metric ton band (IFRA, 2015), characterizing it as a specialty ingredient. Its key structural analog in the woody-amber space, formaldehyde cyclododecyl ethyl acetal, is produced at a 100–1000 metric ton band, a difference of two orders of magnitude. This volume disparity reflects the target compound's positioning in high-value, performance-critical applications versus the comparator's broader, more cost-driven market penetration [1][2].

Worldwide volume of use IFRA volume band specialty chemical sourcing

Physicochemical Stability: Higher Flash Point and Thermal Robustness

2-Cyclododecylpropan-1-ol exhibits a flash point of 165 °C (Globally Harmonized System), which is significantly higher than the 136 °C reported for the acetal comparator formaldehyde cyclododecyl ethyl acetal. This 29 °C difference translates into reduced flammability risk during manufacturing and handling, and is consistent with the superior thermal stability that supports its use in high-temperature product matrices such as candles and soap manufacturing [1][2].

Flash point comparison thermal stability fragrance safety

Hydrophobicity and Formulation Behavior: LogP Comparison with an Acetal Competitor

The target compound has a computed logP (XLogP3-AA) of 6.3 [1], while its major competitor, formaldehyde cyclododecyl ethyl acetal, has a measured log Kow of 5.4 at 25 °C [2]. The higher logP of 2-cyclododecylpropan-1-ol indicates significantly greater hydrophobicity, which correlates with superior substantivity on lipophilic substrates such as fabric fibres and skin, enhancing fragrance longevity in laundry care and personal wash applications.

Octanol-water partition coefficient logP comparison formulation compatibility

Aquatic Environmental Hazard: Acute and Chronic Toxicity Classification

Both 2-cyclododecylpropan-1-ol and its acetal comparator are classified as hazardous to the aquatic environment. However, their regulatory classifications differ in severity. The target compound carries Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) classifications [1], denoting very high acute and chronic toxicity to aquatic life. The comparator is commonly labeled only as 'Harmful to aquatic life with long lasting effects,' corresponding to less severe chronic categories . This distinction is critical for environmental risk assessment during procurement.

Aquatic toxicity comparison CLP classification environmental procurement criteria

2-Cyclododecylpropan-1-ol: High-Value Application Scenarios Justified by Comparative Evidence


Fine Fragrance: Superior Radiance and Fixation in Premium Perfumery

For high-end alcoholic perfumery, the (−)-enantiomer or racemic 2-cyclododecylpropan-1-ol can be procured to deliver a uniquely powerful woody-amber radiance. The evidence confirms that its odor intensity is superior to the racemate [1], while its higher LogP (6.3) predicts significantly longer skin substantivity compared to logP 5.4 acetal competitors [2][3]. Combined with its status as a Cramer Class I material [4], it offers a compelling balance of performance and safety for prestige fragrance houses seeking to differentiate their scent profiles.

Functional Perfumery: High-Stability Scent for Laundry and Fabric Care

The exceptional fibre affinity noted by manufacturers [1] is mechanistically supported by the compound's high logP [2]. Its thermal robustness, with a flash point of 165 °C [3], makes it suitable for processing conditions in detergent powder manufacturing. These properties directly answer the procurement need for a fragrance material that survives aggressive wash cycles and high-temperature drying, providing a quantitative performance advantage over acetal-based alternatives with lower substantivity and thermal stability.

Niche Home Fragrance: Candle and Diffuser Base Note

For candle and reed diffuser formulations, the low vapor pressure (1.01e-005 mm Hg at 25 °C) ensures slow, consistent fragrance release, a property desirable for base notes [2]. The high flash point (165 °C) minimizes flammability risks during the hot pour process. These physical properties, combined with the compound's well-defined safety profile [3], position it as a technically superior choice for manufacturers requiring long-lasting ambient fragrance without compromising safety compliance.

Enantiopure Synthesis Research: Chiral Building Block for Olfactory Studies

The unique ability to isolate the highly odorous (−)-enantiomer and the odorless (+)-fixative enantiomer [1] provides a powerful tool for academic and industrial research into structure-odor relationships and chiral olfaction. Procurement of these specific enantiomers is not possible with achiral competitors, making this compound a critical raw material for cutting-edge fragrance chemistry and receptor studies, where quantitative olfactory thresholds can be directly correlated with stereochemistry.

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